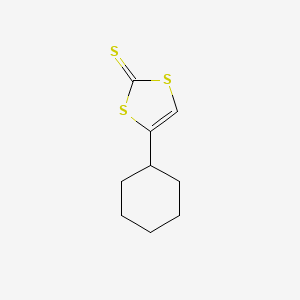

4-Cyclohexyl-1,3-dithiol-2-thione

Description

Properties

IUPAC Name |

4-cyclohexyl-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWJCWXECXISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates the conversion of carbonyl groups to thiones. In a typical procedure:

-

4-Cyclohexyl-1,3-dione (1.0 mmol) is dissolved in anhydrous toluene.

-

Lawesson’s reagent (1.2 equiv) is added, and the mixture is refluxed at 110°C for 6–8 hours.

-

The reaction is quenched with ice-water, and the product is extracted with dichloromethane, followed by column chromatography (hexane/ethyl acetate).

Phosphorus Pentasulfide-Mediated Sulfuration

PS offers a cost-effective alternative, particularly under solvent-free conditions:

-

4-Cyclohexyl-1,3-dione (1.0 mmol) is mixed with PS (2.5 equiv) and heated at 130°C for 4 hours.

-

The crude product is purified via recrystallization from ethanol.

Yield : 58–63%.

Advantage : Higher atom economy compared to Lawesson’s reagent.

Cyclization of Dithiocarbamate Intermediates

Dithiocarbamates serve as versatile precursors for dithiolthiones. This route involves:

-

Synthesis of cyclohexyl dithiocarbamate :

-

Cyclization :

-

The dithiocarbamate is treated with α-bromochalcone (1.0 mmol) in refluxing ethanol, inducing intramolecular cyclization.

-

Yield : 70–75%.

Mechanistic Insight : The reaction proceeds via Michael addition followed by heterocyclization, as confirmed by DFT studies.

Alkyne-Based Synthesis via Thioannulation

Terminal alkynes functionalized with cyclohexyl groups undergo thioannulation with elemental sulfur:

-

4-Cyclohexyl-1-propyne (1.0 mmol) is deprotonated with BuLi in THF at –78°C.

-

CS (1.5 equiv) is added, followed by S (2.0 equiv), and the mixture is stirred at room temperature for 12 hours.

-

Acidic workup (HCl) yields the crude product, purified via silica gel chromatography.

Yield : 60–68%.

Key Observation : Electron-withdrawing substituents on the alkyne enhance reaction efficiency.

Disulfur Dichloride-Mediated Cyclization

Disulfur dichloride (SCl) enables the construction of the dithiolthione ring from cyclohexyl-containing amines:

-

N-Cyclohexylpropargylamine (1.0 mmol) is reacted with SCl (1.2 equiv) in CHCl at 0°C.

-

The intermediate is treated with PS (1.5 equiv) and heated at 90°C for 3 hours.

Yield : 55–60%.

Challenges : Moisture sensitivity necessitates anhydrous conditions.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Sulfuration (Lawesson’s) | 4-Cyclohexyl-1,3-dione | Lawesson’s reagent | 65–72 | High selectivity |

| Sulfuration (PS) | 4-Cyclohexyl-1,3-dione | PS | 58–63 | Cost-effective |

| Dithiocarbamate Cyclization | Cyclohexylamine | CS, α-bromochalcone | 70–75 | Scalability |

| Alkyne Thioannulation | 4-Cyclohexyl-1-propyne | S, CS | 60–68 | Functional group tolerance |

| SCl Cyclization | N-Cyclohexylpropargylamine | SCl, PS | 55–60 | Rapid ring formation |

Chemical Reactions Analysis

4-Cyclohexyl-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions typically yield thiols or other sulfur-containing derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

4-Cyclohexyl-1,3-dithiol-2-thione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione involves its interaction with various molecular targets and pathways. One key mechanism is the activation of the Nrf2 signaling pathway, which leads to the induction of phase II detoxifying enzymes. This pathway is crucial for the compound’s chemopreventive effects, as it enhances the body’s ability to neutralize harmful substances .

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3-dithiol-2-thione family includes derivatives with diverse substituents at the 4-position, which modulate their electronic, steric, and solubility properties. Key examples include:

Key Observations :

- Cyclohexyl vs. Methyl : The cyclohexyl group imparts greater steric hindrance and lipophilicity compared to methyl, reducing reactivity in nucleophilic substitutions but enhancing thermal stability .

- Ethylenedithio Derivatives: The ethylenedithio bridge in 4,5-ethylenedithio-1,3-dithiole-2-thione facilitates intermolecular interactions, critical for conductivity in organic semiconductors, a property less pronounced in the cyclohexyl derivative .

Crystallographic and Solid-State Properties

- 4-Cyclohexyl-1,3-dithiol-2-thione : X-ray crystallography reveals two conformers in the asymmetric unit with torsion angles of −45.9° and −142.4°, indicating flexibility in the cyclohexyl-dithiol-thione linkage. This conformational variability influences molecular packing and material properties .

- 4,5-Ethylenedithio-1,3-dithiole-2-thione : Exhibits planar molecular geometry with strong intermolecular S···S interactions, promoting conductivity—a feature absent in the sterically hindered cyclohexyl derivative .

Q & A

Basic: What are the common synthetic routes for preparing 4-Cyclohexyl-1,3-dithiol-2-thione?

A key method involves coupling reactions of 4-([2.2]paracyclophan-4-yl)-1,3-dithiol-2-thione with reagents like trimethylphosphite to form tetrathiafulvalene derivatives. Regioselective bromination of intermediates (e.g., 4-acetyl[2.2]paracyclophane) can also yield substituted derivatives. Additionally, monoalkylation of 1,3-dithiol-2-thione precursors using zinc complexes and electrophilic reagents (e.g., picolyl chlorides) under controlled conditions is effective .

Basic: What characterization techniques are critical for confirming the structure of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used for resolving complex crystallographic data, particularly for sulfur-rich compounds. Complementary techniques include NMR spectroscopy for tracking regioselective modifications and mass spectrometry for verifying molecular weights .

Advanced: How can regioselectivity be controlled in the bromination of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives?

Regioselectivity in bromination depends on steric and electronic factors. For example, bromination of 4-acetyl[2.2]paracyclophane derivatives occurs preferentially at the acetyl-substituted position due to electron-withdrawing effects. Reaction conditions (e.g., solvent polarity, temperature) and directing groups (e.g., acetyl, cyclohexyl) further modulate selectivity .

Advanced: What reaction mechanisms explain the reactivity of 4-Cyclohexyl-1,3-dithiol-2-thione with electrophilic reagents?

The sulfur-rich thione moiety acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) via thiolate intermediate formation. In reactions with aryl radicals (generated from aryldiazonium salts), carbon disulfide mediates cycloaddition or trithiocarbonate formation, analogous to other dithiol-thione systems. Computational modeling (DFT) can clarify transition states and regiochemical outcomes .

Advanced: What are the applications of 4-Cyclohexyl-1,3-dithiol-2-thione in materials science?

This compound serves as a precursor for tetrathiafulvalene (TTF) derivatives, which are critical in conductive and redox-active materials. TTFs synthesized from 4-Cyclohexyl-1,3-dithiol-2-thione exhibit potential in organic semiconductors and molecular electronics due to their planar, π-conjugated frameworks .

Advanced: How do computational methods enhance the study of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Pairing DFT with crystallographic data (refined via SHELX) validates structural models and guides synthetic optimization. For example, charge-transfer interactions in TTF derivatives can be simulated to design functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.